N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide
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Overview
Description
N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine
Mechanism of Action
Target of Action
The primary target of N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death. This mechanism is particularly effective against cancer cells, which rely on rapid cell division for their growth .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has suitable adme (absorption, distribution, metabolism, and excretion) properties for bioavailability .
Result of Action
The compound exhibits superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It significantly inhibits the growth of these cell lines, demonstrating its potential as an effective anticancer agent .
Biochemical Analysis
Biochemical Properties
N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can influence the expression of specific genes, thereby affecting the overall cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can lead to changes in gene expression, thereby affecting the overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit key enzymes in specific pathways, leading to altered metabolic states. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions are important for understanding how the compound exerts its effects at the cellular level .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide typically involves the reaction of 6-methoxypyrimidine with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxypyrimidin-2-yl)-3,3-diphenylpropanamide
- N-(6-chloropyrimidin-4-yl)-3,3-diphenylpropanamide
- N-(6-methoxypyridin-3-yl)-3,3-diphenylpropanamide
Uniqueness
N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 6-position of the pyrimidine ring can enhance its ability to interact with certain molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-20-13-18(21-14-22-20)23-19(24)12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,13-14,17H,12H2,1H3,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXISVTIBJCVIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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